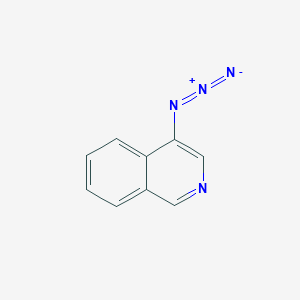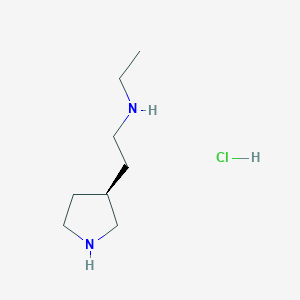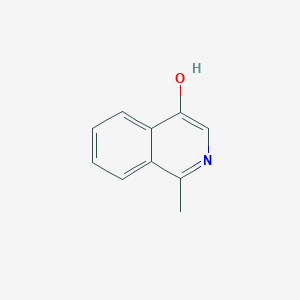
4-Isoquinolinol, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolinol, 1-methyl- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 4-Isoquinolinol, 1-methyl- can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material and proceeds via rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis of isoquinoline and its derivatives .
Analyse Chemischer Reaktionen
4-Isoquinolinol, 1-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to their corresponding tetrahydroisoquinoline forms.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
4-Isoquinolinol, 1-methyl- has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives are used as components of anti-cancer, anti-malarial, and other drugs.
Organic Synthesis: Isoquinoline derivatives are used as intermediates in the synthesis of various organic compounds.
Biological Studies: Isoquinoline derivatives are studied for their biological activities, including their potential as enzyme inhibitors and receptor antagonists.
Wirkmechanismus
The mechanism of action of 4-Isoquinolinol, 1-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoquinoline derivative.
Vergleich Mit ähnlichen Verbindungen
4-Isoquinolinol, 1-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline, known for its use in anti-malarial drugs.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids, such as papaverine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, used in the synthesis of various pharmaceuticals.
The uniqueness of 4-Isoquinolinol, 1-methyl- lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
27311-64-4 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)10(12)6-11-7/h2-6,12H,1H3 |
InChI-Schlüssel |
FGISAWMEMVYNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
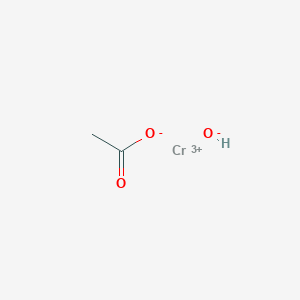
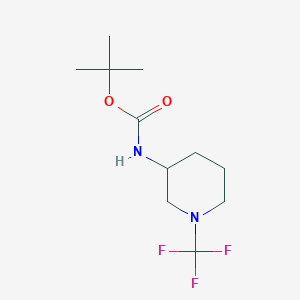
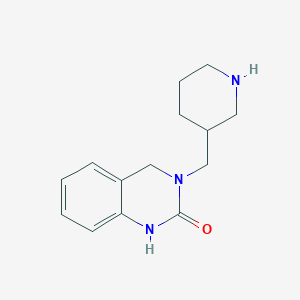
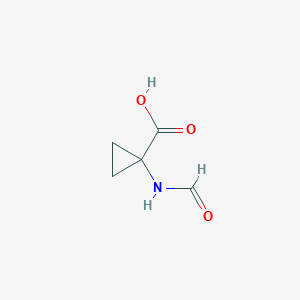
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
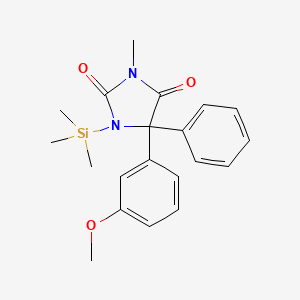
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
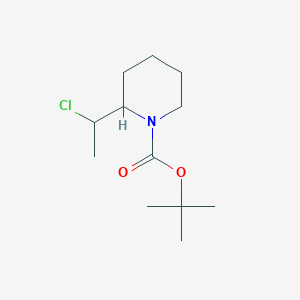
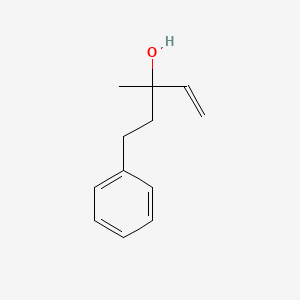
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
